2-(4-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide
Description
The compound 2-(4-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic molecule featuring a tetrazole core, a cyclopentanecarboxamido group, and a thiophen-2-yl substituent. Its structure combines aromatic and aliphatic motifs, which are common in pharmacologically active compounds. The tetrazole ring (a five-membered ring with four nitrogen atoms) is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene moiety enhances lipophilicity and π-π stacking interactions .
Synthesis of related compounds (e.g., thiophene-containing analogs) often involves coupling reactions, as seen in and . For instance, compound 43 in was synthesized via a similar protocol, yielding 21% as brown oil, while reports a 17% yield for a benzimidazotriazol-thiophene derivative .
Properties
IUPAC Name |
2-[4-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c19-15(25)16-21-23-24(22-16)13-7-5-12(6-8-13)20-17(26)18(9-1-2-10-18)14-4-3-11-27-14/h3-8,11H,1-2,9-10H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAYUPFUCKOSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways it may influence. Compounds with similar structures have been shown to impact pathways related to inflammation, cell proliferation, and neurotransmission.
Pharmacokinetics
Based on its chemical structure, it is reasonable to hypothesize that it may be well absorbed in the gastrointestinal tract after oral administration, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target identification. Based on its structural similarity to other compounds, it may have anti-inflammatory, antiproliferative, or neurotransmission-modulating effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially degrade the compound or alter its structure, thereby affecting its efficacy. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s ability to bind to its targets.
Biological Activity
The compound 2-(4-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic molecule characterized by its unique structure, which includes a tetrazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.37 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and the introduction of the thiophene moiety. Key reaction conditions such as temperature, pH, and reaction time must be carefully controlled to optimize yield and selectivity.
Antibacterial Activity
Research indicates that tetrazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the tetrazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, derivatives similar to this compound demonstrated activity against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Tetrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 µg/mL |
| 2 | E. coli | 64 µg/mL |
| 3 | Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to antibacterial effects, tetrazole derivatives have been evaluated for antifungal activity. Compounds similar to the target molecule have shown promising results against fungal strains such as Candida albicans. The interaction of the thiophene ring enhances the bioactivity due to its unique electron-donating properties .
Table 2: Antifungal Activity of Tetrazole Derivatives
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | C. albicans | 50 µg/mL |
| B | Aspergillus niger | 75 µg/mL |
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The introduction of specific substituents on the tetrazole ring can significantly enhance cytotoxicity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C | MCF-7 | 20.35 |
| D | HepG2 | 10.14 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. The tetrazole moiety is known for forming hydrogen bonds and engaging in π-stacking interactions, which can disrupt cellular processes .
Case Studies
Several studies have demonstrated the biological efficacy of tetrazole derivatives:
- Study on Antibacterial Efficacy : A series of synthesized tetrazole derivatives were tested against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Screening : In vitro studies showed that specific derivatives exhibited selective cytotoxicity towards cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Fungal Inhibition Trials : Compounds were evaluated for their ability to inhibit fungal growth, with results indicating that modifications in the thiophene structure could improve antifungal potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Calculated based on molecular formulas from evidence.
Key Observations:
Tetrazoles are more polar and acidic (pKa ~4–5) compared to thiazoles (pKa ~2–3) . Thiophen-2-yl groups are retained across analogs, suggesting their role in enhancing bioavailability or target binding.
Substituent Effects: The cyclopentanecarboxamido group in the target compound provides conformational rigidity compared to the cyclopropane in ’s compound 43. Larger rings (e.g., cyclopentane) may improve metabolic stability over strained cyclopropane systems .
Q & A
Q. How can researchers confirm the structural integrity of 2-(4-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide after synthesis?
Methodological Answer: Structural confirmation requires a combination of spectral and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon (¹³C) NMR spectra to verify connectivity of the thiophene, cyclopentane, tetrazole, and carboxamide groups. Peaks corresponding to aromatic protons (thiophene, phenyl) and amide protons should align with expected chemical shifts.
- High-Performance Liquid Chromatography (HPLC): Assess purity and confirm retention time consistency with reference standards.
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF to match the theoretical mass (C₂₀H₁₇N₅O₂S: 403.45 g/mol).
- Infrared Spectroscopy (IR): Identify characteristic stretches (e.g., N-H in amide ~3300 cm⁻¹, C=O in carboxamide ~1650 cm⁻¹) .
Q. What are the optimal synthetic routes for introducing the thiophene and tetrazole moieties in this compound?
Methodological Answer: Key steps involve sequential functionalization:
Thiophene-Cyclopentane Coupling: Use Suzuki-Miyaura cross-coupling to attach thiophene-2-yl to cyclopentanecarboxamide. Optimize catalyst (Pd(PPh₃)₄) and base (Na₂CO₃) ratios for yield improvement.
Tetrazole Formation: Employ [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Monitor reaction temperature (80–100°C) to prevent tetrazole ring decomposition.
Carboxamide Linkage: Activate the carboxylic acid (e.g., using EDC/HOBt) for amide bond formation with the tetrazole-bearing phenyl group. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound?
Methodological Answer:
- Target Selection: Prioritize proteins with known interactions with tetrazole/thiophene derivatives (e.g., kinases, GPCRs). Use databases like PDB or UniProt for homology modeling.
- Docking Workflow:
- Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.
- Define binding pockets based on catalytic sites or co-crystallized ligands.
- Run docking simulations (e.g., AutoDock Vina) with flexible side chains to account for induced-fit binding.
- Validate results with MD simulations (GROMACS) to assess binding stability.
- SAR Analysis: Compare docking scores of derivatives to identify critical substituents (e.g., cyclopentane rigidity, tetrazole orientation) .
Q. What experimental designs are suitable for studying this compound’s environmental fate and biotransformation pathways?
Methodological Answer: Adopt a tiered approach:
Laboratory Studies:
- Hydrolysis: Incubate the compound in buffers (pH 3–9) at 25–50°C. Analyze degradation products via LC-MS.
- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor half-life using HPLC.
- Biotransformation: Use microbial consortia (e.g., OECD 301D) to assess aerobic biodegradation.
Field Studies:
- Apply split-plot designs (as in agricultural trials ) to evaluate soil adsorption and leaching potential.
Modeling: Use QSAR tools to predict bioaccumulation factors (BCF) and persistence (DT₅₀) .
Q. How should researchers address discrepancies in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Control variables such as cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%).
- Dose-Response Validation: Replicate studies with independent synthetic batches to rule out impurity effects.
- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from multiple sources. Highlight confounding factors (e.g., serum content in cell media) .
Q. What strategies can elucidate the role of the tetrazole ring in modulating this compound’s pharmacokinetic properties?
Methodological Answer:
- Comparative Studies: Synthesize analogs replacing tetrazole with carboxylic acid or other bioisosteres. Compare logP (lipophilicity) and solubility (shake-flask method).
- Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption. Tetrazole’s acidity (pKa ~4.9) may enhance solubility but reduce membrane permeability.
- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure CYP450-mediated oxidation. Monitor tetrazole ring stability via LC-MS/MS .
Q. Notes
- All references are derived from peer-reviewed methodologies or environmental studies.
- Advanced questions integrate multi-disciplinary approaches (synthesis, computational biology, environmental chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
